The primary source of Byakangelicol is the root of Angelica dahurica, a perennial herb found in regions such as China, Japan, and Korea. The extraction process typically involves using organic solvents like ethanol or methanol to isolate this compound from the plant material. The roots are dried, ground into powder, and subjected to chromatographic techniques for purification.
Byakangelicol is classified as a furanocoumarin due to its structural characteristics, which include a coumarin backbone with a furan ring. This classification is significant as it influences the compound's reactivity and biological activity.
Byakangelicol can be synthesized through various methods:
In industrial settings, large-scale production typically follows the extraction method outlined above. Advanced chromatographic techniques are employed to ensure high purity and yield of Byakangelicol from crude extracts.
The molecular formula of Byakangelicol is , with a molecular weight of approximately 286.28 g/mol. Its structure features a furan ring fused to a coumarin moiety, which is characteristic of furanocoumarins.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize its structural features and confirm its identity.
Byakangelicol undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions are derivatives that may possess unique biological activities.
The mechanism of action for Byakangelicol involves multiple pathways depending on its biological target:
Relevant analyses using techniques like ultraviolet-visible (UV-Vis) spectroscopy have provided insights into its absorption characteristics, which are essential for understanding its behavior in biological systems.
Byakangelicol has several scientific uses:
Angelica dahurica (Bái Zhǐ in Traditional Chinese Medicine) has been documented for over 1,700 years, first appearing in the Shen Nong Ben Cao Jing (25–220 A.D.). Its root was traditionally prescribed for conditions involving "wind-cold" patterns: headaches, toothaches, nasal congestion, and suppurative skin disorders. By the Ming Dynasty (Ben Cao Gang Mu, 1368–1644 A.D.), applications expanded to include epistaxis, hematuresis, and toxin neutralization [1].
The therapeutic legacy of A. dahurica is intrinsically linked to its furanocoumarin content. Processing methods influenced clinical applications—stir-baking enhanced dampness-dispelling properties for arthralgia, while flour-stewing optimized diarrhea treatment. Japanese Kampo medicine further utilized A. dahurica for skin conditions (acne, erythema) and as an aromatic sedative, highlighting cultural adaptations of its use. Byakangelicol, isolated alongside imperatorin and oxypeucedanin, represents one of the key bioactive constituents underlying these historical applications, though it was not individually characterized until modern phytochemical studies emerged [1] [9].
Table 1: Historical Applications of Angelica dahurica Root in Traditional Medicine
Dynasty/Period | Text | Recorded Uses |
---|---|---|
Dong Han (25–220 A.D.) | Shen Nong Ben Cao Jing | Treating abnormal leucorrhea, cold fever, wind evil invading head/eyes, skin nourishment |
Tang (618–907 A.D.) | Yao Xing Lun | Heart tingling, lumbago, eye brightening |
Song (960–1279 A.D.) | Ri Hua Zi Ben Cao | Red eyes, mastitis, ulcer management, blood stasis resolution |
Ming (1368–1644 A.D.) | Ben Cao Gang Mu | Nasosinusitis, epistaxis, toothache, antiarsenic/snake venom effects |
Structural Features and Classification
Byakangelicol (C₁₇H₁₆O₆; MW 316.31 g/mol) is defined by its angular furanocoumarin core (furo[2,3-h][1]benzopyran-7-one) and a 9-((3,3-dimethyloxiran-2-yl)methoxy) side chain. This epoxygeranyl moiety differentiates it from simpler furanocoumarins like psoralen (linear) or angelicin (angular but lacking the epoxide). The (R)-configuration at the epoxide chiral center is biologically significant, influencing protein binding and activity [3] [4] [8].
Furanocoumarins are categorized as linear (e.g., psoralen, xanthotoxin) or angular (e.g., angelicin, byakangelicol) based on furan ring fusion. Angular types exhibit reduced DNA intercalation and phototoxicity compared to linear variants due to steric constraints—a critical pharmacological distinction. Byakangelicol’s additional epoxide group enhances electrophilicity, potentially enabling covalent interactions with cellular nucleophiles like glutathione or cysteine residues in proteins [7].
Biosynthesis in Apiaceae
Byakangelicol biosynthesis in Angelica spp. proceeds via conserved phenylpropanoid and mevalonate pathways:
Table 2: Structural and Biosynthetic Features of Key Angelica dahurica Furanocoumarins
Compound | Type | Molecular Formula | Key Structural Differences vs. Byakangelicol |
---|---|---|---|
Byakangelicol | Angular furanocoumarin | C₁₇H₁₆O₆ | Reference: epoxygeranyl chain at C9 |
Imperatorin | Linear furanocoumarin | C₁₆H₁₄O₄ | Lacks epoxide; geranyloxy without epoxidation |
Angelicin | Angular furanocoumarin | C₁₁H₆O₃ | No side chain at C9 |
Oxypeucedanin | Linear furanocoumarin | C₁₆H₁₄O₅ | Epoxygeranyl at C7; linear configuration |
Early Research (1997–2010): Isolation and Cytotoxicity
Initial studies focused on compound isolation and broad cytotoxicity screening. A pivotal 2007 study identified byakangelicol as a major anti-proliferative component in A. dahurica hexane extracts. It inhibited growth in A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), and HCT-15 (colon) cancer cells (IC₅₀ 10–50 μM), though mechanisms were unelucidated [6]. During this period, analytical methods (HPLC-UV) were optimized for quantification in plant matrices, revealing highest concentrations in root exudates and younger tissues [7].
Expansion Phase (2011–2020): Mechanistic and Target-Based Studies
Research diversified into molecular mechanisms:
Current Trends and Gaps (2021–2025)
Recent work addresses pharmacokinetics and structural optimization:
Table 3: Evolution of Byakangelicol Research Focus (1997–2025)
Period | Primary Research Focus | Key Advances | Persistent Gaps |
---|---|---|---|
1997–2010 | Phytochemistry, Cytotoxicity | Isolation protocols; Cancer cell line screening | Mechanism of action undefined |
2011–2020 | Target mechanisms, Biosynthesis | COX-2/PGE₂ inhibition; P-gp modulation; Gene identification | In vivo PK/PD data lacking |
2021–2025 | Structural optimization, Target ID | Analog synthesis; Putative target discovery | Enzyme characterization; Disease model efficacy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: